6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core, substituted with a 3,5-dimethoxybenzyl group, a 4-fluorophenyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the substituents. Key steps may include:
Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyridazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,5-dimethoxybenzyl and 4-fluorophenyl groups via nucleophilic substitution reactions.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Similar core structure but different substituents.
Benzyl-substituted Pyrazoles: Similar substituents but different core structure.
Fluorophenyl-substituted Heterocycles: Similar substituents but different core structure.
Uniqueness
6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific combination of substituents and core structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS Number: 941915-27-1) is a member of the pyrazolopyridazine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19FN4O3, with a molecular weight of 394.4 g/mol . Its structure includes a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities.
Property | Value |
---|---|
CAS Number | 941915-27-1 |
Molecular Formula | C21H19FN4O3 |
Molecular Weight | 394.4 g/mol |
Research indicates that compounds within the pyrazolopyridazine class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific kinases and phosphodiesterases, which play crucial roles in signaling pathways associated with cancer and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
A study conducted by El-Borai et al. (2020) highlighted the antitumor potential of similar pyrazolopyridazine derivatives. The compounds were screened against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity.
Antimicrobial Studies
In vitro assays have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds structurally related to This compound were tested against strains like Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the range of 0.5 to 1 mg/mL, suggesting moderate antibacterial activity .
Study on Kinase Inhibition
A detailed investigation into the kinase inhibition profile of related pyrazolo[3,4-d]pyridazines indicated that these compounds could effectively inhibit specific kinases involved in tumor progression. For example, a derivative showed an IC50 value below 100 nM against the ROCK kinase family, which is implicated in various cancers .
Antidepressant Effects
Research has also explored the potential antidepressant effects of similar compounds through modulation of serotonin receptors. These studies suggest that the incorporation of specific functional groups can enhance receptor affinity and lead to improved therapeutic outcomes .
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-13-19-11-23-26(16-6-4-15(22)5-7-16)20(19)21(27)25(24-13)12-14-8-17(28-2)10-18(9-14)29-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAURCJSEYAOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.